Patent‑Embedded Industrial Validation: This Compound is the Sole Key Intermediate in a Scalable Process for Cathepsin S Inhibitor Synthesis
In US Patent 8,324,417 B2, ethyl 2‑(cyclopropylmethyl)‑1,3‑dithiane‑2‑carboxylate is explicitly identified as the compound of Formula 5 and the preferred intermediate (R₃ = ethyl) for the large‑scale preparation of (S)‑2‑amino‑5‑cyclopropyl‑4,4‑difluoropentanoic acid and its alkyl esters, which are key intermediates for cathepsin S inhibitors [1]. The patent explicitly states that a prior art method (U.S. Patent Application 2008/0214676) "is not suitable for large scale preparations … it is difficult to scale up … and it is not reliably reproducible" [1]. The dithiane route, with this specific compound at its core, was invented to overcome these scalability and reproducibility failures. No other 2‑alkyl‑1,3‑dithiane‑2‑carboxylate could serve this role because the cyclopropylmethyl group is the essential side chain of the final active pharmaceutical ingredient intermediate [1]. The patent reports an isolated yield of 50% (19.6 g) for the alkylation step generating the title compound from 2‑carboethoxy‑1,3‑dithiane and bromomethylcyclopropane [1].
| Evidence Dimension | Suitability for large‑scale drug intermediate synthesis |
|---|---|
| Target Compound Data | Designated as the preferred intermediate (Formula 5) in a patented, scalable process; isolated alkylation yield: 50% (19.6 g scale) [1] |
| Comparator Or Baseline | Prior art method (US 2008/0214676): heterogeneous reaction, difficult to scale up, not reliably reproducible; no dithiane intermediate used [1] |
| Quantified Difference | The patented dithiane process overcomes the scalability/reproducibility failure of the prior art method; the cyclopropylmethyl-bearing compound is irreplaceable because the cyclopropylmethyl group constitutes the target side chain. |
| Conditions | Large‑scale synthesis process for cathepsin S inhibitor intermediates; alkylation using NaH in DMF [1] |
Why This Matters
This is the only 2‑(cyclopropylmethyl)‑1,3‑dithiane‑2‑carboxylate ester validated in a granted patent for producing a specific drug intermediate, meaning procurement of this compound is an irreplaceable step for teams replicating the patented route.
- [1] Google Patents / USPTO. Process for the preparation of (S)-2-amino-5-cyclopropyl-4,4-difluoropentanoic acid and alkyl esters and acid salts thereof. US 8,324,417 B2, Column 1, lines 30‑46; Column 5, lines 10‑30; Synthetic Example at Column 15. View Source
